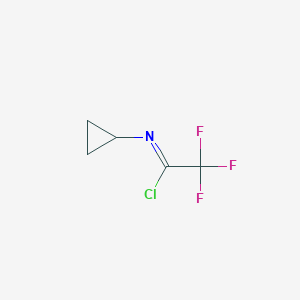

N-Cyclopropyl-2,2,2-trifluoroethanimidoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Cyclopropyl-2,2,2-trifluoroethanimidoyl chloride” is a chemical compound with the CAS Number: 1621732-78-2 . It has a molecular weight of 171.55 . The IUPAC name for this compound is (E)-N-cyclopropyl-2,2,2-trifluoroacetimidoyl chloride .

Molecular Structure Analysis

The InChI code for “N-Cyclopropyl-2,2,2-trifluoroethanimidoyl chloride” is1S/C5H5ClF3N/c6-4(5(7,8)9)10-3-1-2-3/h3H,1-2H2/b10-4+ . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis

“N-Cyclopropyl-2,2,2-trifluoroethanimidoyl chloride” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Visible-Light Induced Intramolecular Radical Cyclization

A study by Dong et al. (2015) described the synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides. This process allows for the rapid construction of diverse 2-trifluoromethyl-3-acylindoles in a sequential C–C and C–O bond formation under mild conditions, highlighting the utility of trifluoroacetimidoyl chlorides in synthesizing complex molecules (Xichang Dong, Yumin Hu, Tiebo Xiao, Lei Zhou, 2015).

Cyclopropyl Derivatives in Gas Hydrate Inhibition

Research by Kelland et al. (2013) on tris(dialkylamino)cyclopropenium chlorides, including cyclopropyl derivatives, showed their application as low dosage hydrate inhibitors. This work indicates the potential of cyclopropyl-containing compounds in addressing challenges in the energy sector, particularly in gas hydrate inhibition (M. Kelland, F. Reyes, K. W. Trovik, 2013).

Microwave Studies for Structural Analysis

Friend and Dailey (1958) conducted microwave studies on cyclopropyl chloride and cyanide to determine rotational constants, providing insights into the molecular structure of cyclopropyl derivatives. Such studies are crucial for understanding the physical and chemical properties of new compounds (J. P. Friend, B. P. Dailey, 1958).

Synthesis of Fluorinated Compounds

Fu et al. (2014) developed a method for synthesizing 6-(trifluoromethyl)phenanthridine derivatives through visible light-mediated intramolecular radical cyclization of trifluoroacetimidoyl chlorides. This highlights the role of such chlorides in generating fluorinated compounds, which are valuable in pharmaceutical and agrochemical industries (W. Fu, Mei Zhu, Fen Xu, Yuqin Fu, Chen Xu, Dapeng Zou, 2014).

Cyclopropane as a Drug Molecule Component

Talele (2016) reviewed the increasing use of the cyclopropyl ring in drug development, emphasizing its role in enhancing potency and reducing off-target effects. This underscores the cyclopropyl group's versatility and its contribution to the medicinal chemistry (T. Talele, 2016).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H225, H302, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . Please refer to the MSDS for more detailed safety information.

Eigenschaften

IUPAC Name |

N-cyclopropyl-2,2,2-trifluoroethanimidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF3N/c6-4(5(7,8)9)10-3-1-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVVXPRIFSWURD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2643721.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2643723.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2643730.png)

![6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2643732.png)